1,4-Di(1H-imidazol-1-yl)butane

Descripción

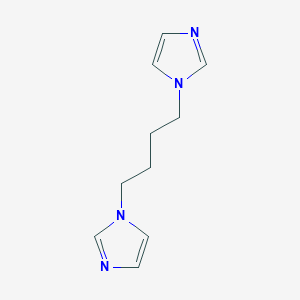

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-imidazol-1-ylbutyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1(5-13-7-3-11-9-13)2-6-14-8-4-12-10-14/h3-4,7-10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCPYQSYWVJQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295191 | |

| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69506-86-1 | |

| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69506-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Characterization

Synthetic Pathways for 1,4-Di(1H-imidazol-1-yl)butane and its Derivatives

The synthesis of this compound, a versatile bis(imidazole) ligand, and its derivatives can be achieved through several established and optimized laboratory protocols. These methods primarily involve the N-alkylation of imidazole (B134444) or its derivatives with a suitable butane-containing electrophile.

Common Synthetic Protocols and Precursor Reactants

A prevalent method for synthesizing this compound involves the reaction of 1H-imidazole with 1,4-dibromobutane (B41627). iucr.org This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby facilitating the nucleophilic substitution. Common bases and solvents used in this synthesis include:

Sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO): Imidazole and NaOH are heated in DMSO, followed by the addition of 1,4-dibromobutane. columbia.edu This mixture is often stirred at an elevated temperature, such as 60°C, overnight. columbia.edu

Sodium hydride (NaH) in tetrahydrofuran (B95107) (THF): Imidazole is dissolved in dry THF, and NaH is added portion-wise at a reduced temperature (e.g., 0°C). After stirring, 1,4-dibromobutane is introduced, and the reaction mixture is heated under reflux. rsc.org

Another approach involves a two-step synthesis where 1-(4-bromobutyl)-1H-imidazole is first prepared by reacting imidazole with 1,4-dibromobutane, which is then subsequently reacted with another equivalent of imidazole to yield the final product. imp.kiev.ua The use of 1,4-dichlorobutane (B89584) has also been reported as a precursor reactant in a similar reaction with imidazole and NaOH in DMSO. columbia.edu

Table 1: Common Synthetic Protocols for this compound

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Yield | Reference |

| 1H-Imidazole | 1,4-Dibromobutane | NaOH | DMSO | 60°C | 50% | columbia.edu |

| 1H-Imidazole | 1,4-Dichlorobutane | NaOH | DMSO | 60°C | - | columbia.edu |

| 1H-Imidazole | 1,4-Dibromobutane | NaH | THF | Reflux (70°C) | 86% | rsc.org |

| 1-(4-Bromobutyl)-1H-imidazole | 1H-Imidazole | - | THF | 65°C | 73.1% | imp.kiev.ua |

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that are often adjusted include the choice of base, solvent, reaction temperature, and reaction time. For instance, using a strong base like sodium hydride can lead to higher yields compared to sodium hydroxide under certain conditions. columbia.edursc.org The reaction using NaH in THF reported a yield of 86%, while the use of NaOH in DMSO resulted in a 50% yield. columbia.edursc.org

Purification of the product is typically achieved through methods such as recrystallization or column chromatography. columbia.edu In one procedure, after the reaction is complete, the mixture is diluted with water, and the product is extracted with a solvent like dichloromethane. The organic layers are then combined, washed, dried, and the solvent is removed to yield the crude product, which can be further purified by flash chromatography. columbia.edu Another method involves filtering the reaction mixture to remove salt byproducts, followed by evaporation of the solvent and extraction with methanol (B129727) and hexane (B92381) to obtain the solid product. rsc.org

Preparation of Alkylated and Functionalized this compound Derivatives

The versatile structure of this compound allows for further modification to create a variety of alkylated and functionalized derivatives. For example, a derivative, 1,4-di(1H-2-methylimidazol-1-yl)butane, has been synthesized, highlighting the potential for substitution on the imidazole ring. researchgate.net The synthesis of such derivatives often follows similar principles to the parent compound, starting with a substituted imidazole. researchgate.net

Furthermore, the basic nitrogen atoms on the imidazole rings can be quaternized to form imidazolium (B1220033) salts, which are a class of ionic liquids. This is typically achieved by reacting this compound with an alkyl halide. imp.kiev.ua

Synthesis of Imidazolium Salts Derived from this compound

Imidazolium salts can be readily prepared from this compound through quaternization of the nitrogen atoms. This process involves reacting the bis-imidazole compound with an alkylating agent. A specific example is the synthesis of 1,1'-(butane-1,4-diyl)bis(3-(4-bromobutyl)-1H-imidazol-3-ium) bromide. imp.kiev.ua This was achieved by reacting this compound with 1,4-dibromobutane. imp.kiev.ua The reaction resulted in a brownish precipitate with a yield of 53.4%. imp.kiev.ua These dicationic imidazolium salts are of interest for their potential applications as ionic liquids and in materials science. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The structural confirmation of this compound and its derivatives relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the imidazole rings and the butyl chain. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following peaks are observed: a singlet for the N-CH-N protons of the imidazole rings, two singlets for the other two imidazole ring protons, and two multiplets for the methylene (B1212753) protons of the butane (B89635) linker. columbia.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbon atoms of the imidazole rings and the butyl chain. columbia.edu The chemical shifts of the carbon atoms are indicative of their electronic environment.

Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.44 | s | N-CH-N | columbia.edu |

| ¹H | 7.07 | s | N-CH=CH | columbia.edu |

| ¹H | 6.86 | s | N-CH=CH | columbia.edu |

| ¹H | 3.93 | m | N-CH₂ | columbia.edu |

| ¹H | 1.76 | m | -CH₂-CH₂- | columbia.edu |

| ¹³C | 137.1 | - | N-C-N | columbia.edu |

| ¹³C | 129.9 | - | N-C=C | columbia.edu |

| ¹³C | 118.7 | - | N-C=C | columbia.edu |

| ¹³C | 46.5 | - | N-CH₂ | columbia.edu |

| ¹³C | 28.2 | - | -CH₂-CH₂- | columbia.edu |

s = singlet, m = multiplet

Slight variations in chemical shifts can occur depending on the solvent used. For instance, in d6-DMSO, the signals for the imidazole protons appear at δ 7.58 (s, 2H), 7.11 (br s, 2H), and 6.85 (br s, 2H), while the butyl chain protons are observed at δ 3.93 (br s, 4H) and 1.59 (br s, 4H). rsc.org The study of derivatives, such as 1,4-di(1H-2-methylimidazol-1-yl)butane, shows predictable changes in the NMR spectra, for example, the disappearance of the C2-H proton signal and the appearance of a methyl signal. researchgate.net

Coordination Chemistry and Metal Organic Frameworks

1,4-Di(1H-imidazol-1-yl)butane as a Ligand in Metal Complexation

The chemical compound this compound, often abbreviated as bimb or dimb in scientific literature, serves as a versatile building block in supramolecular chemistry. Its structure, featuring two terminal imidazole (B134444) rings connected by a flexible butyl chain, allows it to coordinate with metal ions in various ways, leading to the formation of a wide array of complex architectures.

Examination of Coordination Modes and Ligand Flexibility

The coordinating power of this compound stems from the nitrogen atoms of its two imidazole rings, which act as N-donors. It typically functions as a bidentate ligand, bridging two different metal centers. The key to its versatility lies in the flexibility of the tetramethylene (butyl) spacer. This chain allows the ligand to adopt different conformations, such as anti and gauche, to accommodate the geometric requirements of various metal ions and ancillary co-ligands. researchgate.net This conformational freedom has a significant impact on the final structure of the resulting coordination polymers. nih.gov

The flexibility of the bimb ligand allows for the construction of diverse architectures and topologies in Metal-Organic Frameworks (MOFs). researchgate.net The orientation of the imidazole rings relative to each other can be adjusted, influencing the length and angle of the bridge between metal centers. This adaptability is a crucial factor in the design of complex multi-dimensional networks.

Formation of Mono- and Binuclear Metal Complexes

While this compound is predominantly used to create extended polymeric networks, it can also participate in the formation of discrete molecular structures. In some coordination polymers, the ligand helps to form binuclear metal units which then act as secondary building blocks for the larger framework. For instance, in the construction of a Cadmium(II) metal-organic framework, binuclear Cd₂ units are formed, which are then linked by bimb and sebacate (B1225510) ligands into a 2D layer. nih.gov Similarly, dimeric [Cu₂(Ac)₄] units have been observed being bridged by the related ligand 1,4-bis(1,2,4-triazol-1-yl)butane to form 1D chains, illustrating a common structural motif for such flexible linkers. rsc.org

Construction of Coordination Polymers (CPs) utilizing this compound

The primary application of this compound in materials science is in the construction of Coordination Polymers (CPs), also known as Metal-Organic Frameworks (MOFs). Its ability to act as a flexible linker between metal centers is fundamental to creating extended, ordered structures.

Influence of Ancillary Co-ligands (e.g., Dicarboxylates, Sulfoisophthalate) on CP Framework Structures

To achieve greater structural diversity and control over the properties of CPs, this compound is frequently used in conjunction with ancillary co-ligands, particularly polycarboxylates. These co-ligands, which are typically O-donors, coordinate to the metal centers alongside the N-donor bimb ligand, creating mixed-ligand systems. nih.gov

The structure, rigidity, length, and functionality of the carboxylate co-ligand have a profound effect on the final architecture of the CP. For example, the use of different dicarboxylates with Zn(II) centers and bimb has led to the formation of networks with diverse topologies, demonstrating that the conformation of both the bimb and the dicarboxylate ligands is crucial in determining the resulting structure. nih.gov The table below summarizes several examples of CPs constructed using this compound and various ancillary ligands, highlighting the resulting structural features.

| Metal Ion | Ancillary Co-ligand | Abbreviation | Resulting Structure/Topology | Reference |

| Co(II) | Sulfate | SO₄²⁻ | 3D threefold interpenetrating diamondoid architecture | researchgate.net |

| Zn(II) | Itaconic acid | H₂IA | Diamondoid topology | researchgate.net |

| Cd(II) | 5-Aminoisophthalic acid | H₂AIP | 3D five-connected (4²·6⁸) net | researchgate.net |

| Zn(II) | Pyridine-2,3-dicarboxylic acid | H₂PDC | 2D undulating layer structure | researchgate.net |

| Ni(II) | Cyclohexane-1,4-dicarboxylic acid | H₂cdc | 2D (4,4) network | nih.gov |

| Zn(II) | Succinic acid | H₂suc | 2D wavy 4⁴-sql network | nih.gov |

| Zn(II) | Thiophene-2,5-dicarboxylic acid | H₂tha | 3D 8-fold interpenetrating ThSi₂ network | nih.gov |

Dimensionality of Coordination Polymers (1D, 2D, 3D Networks)

The combination of metal ions, this compound, and ancillary ligands can produce CPs with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. mdpi.comresearchgate.netmdpi.com

1D Chains: In the simplest case, the bimb ligand can bridge metal centers in a linear fashion to form infinite 1D chains. These chains can be further organized into higher-dimensional structures through weaker interactions like hydrogen bonding.

2D Layers: By connecting 1D chains or by arranging metal centers and ligands in a planar fashion, 2D layered structures can be formed. For example, a Nickel(II) complex with cyclohexane-1,4-dicarboxylate and bimb forms a 2D (4,4) network. nih.gov Several Zn(II) coordination polymers constructed with bimb and various dicarboxylates result in 2D wavy 4⁴-sql networks. nih.gov

3D Frameworks: The most complex structures are 3D frameworks, which can be achieved when the coordination environment of the metal and the connectivity of the ligands extend in all three dimensions. These frameworks can exhibit interesting properties such as porosity. Examples include a 3D 8-fold interpenetrating ThSi₂ network formed from Zn(II), bimb, and thiophene-2,5-dicarboxylic acid, and various 3D diamondoid architectures. nih.govresearchgate.net

The final dimensionality is a result of the interplay between the coordination preferences of the metal ion, the flexible nature of the bimb ligand, and the geometric constraints imposed by the ancillary co-ligands. nih.gov

Metal-Organic Frameworks (MOFs) Synthesis and Topological Analysis

The flexible ligand this compound, with its ability to adopt various conformations, is a versatile building block in the construction of Metal-Organic Frameworks (MOFs). Its coordination with various metal centers, often in conjunction with other organic linkers like dicarboxylates, leads to a rich diversity of network topologies and framework structures.

Solvothermal Synthesis Methods for MOFs Incorporating this compound

Solvothermal synthesis is a prevalent method for the crystallization of MOFs incorporating this compound. This technique involves heating a mixture of the metal salt, the this compound ligand, and often an auxiliary linker such as a dicarboxylic acid, in a sealed vessel at elevated temperatures. The choice of solvent, temperature, and reaction time are critical parameters that influence the resulting crystal structure and topology.

For instance, two novel zinc-based MOFs, denoted as HUT-11 and HUT-12, were synthesized under hydrothermal conditions using 1,3,5-benzenetricarboxylate (BTC) and phenanthroline (Phen) as co-ligands nih.gov. Another example involves the synthesis of two zinc coordination polymers under solvothermal conditions using this compound (referred to as 1,1'-bbi) and either oxalate (B1200264) or 5-(2-carboxylphenoxy)isophthalic acid as co-ligands researchgate.net. Similarly, a nickel(II) coordination polymer was generated using 1,1′-(butane-1,4-diyl)diimidazole and cyclohexane-1,4-dicarboxylic acid under hydrothermal conditions nih.gov.

The following interactive table summarizes the solvothermal synthesis conditions for a selection of MOFs incorporating this compound.

| Metal Ion | Co-ligand | Solvent | Temperature (°C) | Reaction Time | Ref. |

| Zn(II) | 1,3,5-Benzenetricarboxylic acid, Phenanthroline | Water | Hydrothermal | Not Specified | nih.gov |

| Zn(II) | Oxalic acid | Not Specified | Solvothermal | Not Specified | researchgate.net |

| Zn(II) | 5-(2-Carboxylphenoxy)isophthalic acid | Not Specified | Solvothermal | Not Specified | researchgate.net |

| Ni(II) | Cyclohexane-1,4-dicarboxylic acid | Not Specified | Not Specified | Not Specified | nih.gov |

| Cd(II) | Heptanedioate (B1236134) | Water | Hydrothermal | Not Specified | nih.gov |

| Cd(II) | Decanedioate | Water | Hydrothermal | Not Specified | nih.gov |

Self-Assembly Mechanisms and Secondary Building Units (SBUs)

The formation of MOFs is a self-assembly process driven by the coordination between metal ions and organic linkers. A key concept in understanding and designing MOF structures is the Secondary Building Unit (SBU). SBUs are pre-defined clusters of metal ions and ligands that act as nodes in the resulting network nih.govberkeley.edu. The geometry and connectivity of these SBUs, along with the geometry of the organic linkers, dictate the final topology of the MOF.

In MOFs containing this compound, a variety of SBUs have been observed. For example, in the case of HUT-11, two types of SBUs are present: Zn₃(µ₃-OH)(COO)₅ clusters and Zn₂(COO)₄ clusters nih.gov. HUT-12, on the other hand, is composed of Zn₄(µ₄-O)(COO)₆ clusters as the SBUs nih.gov.

Another example shows the formation of a tetranuclear cobalt cluster, [Co₄(µ₃-OH)₂], which acts as an 8-connected SBU in a MOF synthesized with 5-fluorine-3-(3,5-dicarboxylphenxoy)benzoic acid and 1,1'-(1,4-butanediyl)bis(imidazole) researchgate.net. In a cadmium-based MOF, binuclear Cd₂ units are formed, which are then linked by the this compound and decanedioate ligands nih.gov.

The flexibility of the this compound ligand allows it to bridge metal centers in various ways, contributing to the diversity of the observed SBUs and the resulting framework architectures.

Topological Classification and Analysis of Resulting Framework Structures

The intricate structures of MOFs can be simplified and classified by their underlying network topology. This topological approach considers the SBUs as nodes and the organic linkers as connectors, allowing for a systematic understanding and prediction of new structures.

MOFs incorporating this compound exhibit a wide range of topologies. For instance, a cadmium MOF synthesized with heptanedioate as a co-ligand forms a 2D sql (square lattice) layer structure nih.gov. When decanedioate is used instead, a 2D hxl (hexagonal layer) is formed nih.gov.

In a series of zinc(II) coordination polymers, the use of different dicarboxylate co-ligands with this compound resulted in various topologies, including 2D wavy 4(4)-sql networks researchgate.net. Another zinc complex with thiophene-2,5-dicarboxylic acid formed a 3D 8-fold interpenetrating ThSi₂ network researchgate.net. A nickel(II) coordination polymer with cyclohexane-1,4-dicarboxylate as a co-ligand resulted in a two-dimensional (4,4) network nih.gov.

The following interactive table provides a summary of the topological classifications for some MOFs containing this compound.

| Metal Ion | Co-ligand | Topology | Dimensionality | Ref. |

| Cd(II) | Heptanedioate | sql | 2D | nih.gov |

| Cd(II) | Decanedioate | hxl | 2D | nih.gov |

| Zn(II) | Succinic acid | sql | 2D | researchgate.net |

| Zn(II) | Thiophene-2,5-dicarboxylic acid | ThSi₂ | 3D | researchgate.net |

| Zn(II) | 1,4-Cyclohexanedicarboxylic acid | cds | 3D | researchgate.net |

| Ni(II) | Cyclohexane-1,4-dicarboxylic acid | (4,4) network | 2D | nih.gov |

Studies on Entangled and Interpenetrated Networks in MOF Architectures

The formation of entangled and interpenetrated networks is a common phenomenon in the self-assembly of MOFs, particularly with long and flexible linkers like this compound. Interpenetration occurs when two or more independent networks are intertwined, which can significantly affect the porosity and stability of the material.

Several studies have reported the formation of interpenetrated frameworks with this compound. For example, a zinc(II) MOF with thiophene-2,5-dicarboxylic acid as a co-ligand exhibits an 8-fold interpenetrating 3D network with a ThSi₂ topology researchgate.net. In another study, a cadmium(II) complex with cyanate (B1221674) ligands and this compound forms a two-dimensional (4,4) network where the Cd(II) atoms are bridged by four of the bis(imidazole) ligands nih.gov.

Impact of Butane (B89635) Linker Length on MOF Flexibility and Coordination Behavior

The length and flexibility of the linker play a crucial role in determining the flexibility and coordination behavior of the resulting MOF. The butane spacer in this compound provides a degree of conformational freedom that can influence the final framework structure.

While studies specifically isolating the effect of the butane linker in this compound are not abundant, general trends can be inferred from related systems. In general, longer and more flexible linkers can lead to the formation of interpenetrated frameworks and can also impart "breathing" or flexible behavior to the MOF in response to external stimuli such as guest molecules. The flexibility of the alkyl chain allows the framework to adapt to different guest molecules, which can be advantageous for applications in separation and sensing.

Investigation of Specific Metal Ion Coordination (e.g., Zn(II), Cu(II), Cd(II), Ni(II), Mn(II) complexes)

The coordination environment of the metal ion is a fundamental aspect of the structure and properties of MOFs. The this compound ligand typically coordinates to metal centers through the nitrogen atoms of its imidazole rings.

Zn(II) Complexes : In a zinc(II) MOF with hexafluorophosphate (B91526) as the counter-ion, the zinc atom is coordinated by four nitrogen atoms from four different this compound ligands in a tetrahedral geometry researchgate.net. In another series of zinc(II) coordination polymers, the zinc centers are four-coordinated researchgate.net.

Cu(II) Complexes : Research on copper(II) complexes with related bis(imidazole) ligands has shown the formation of various coordination geometries, often influenced by the co-ligand.

Cd(II) Complexes : In a cadmium(II) complex with cyanate ligands, the Cd(II) atom exhibits a distorted octahedral coordination geometry, being connected to four nitrogen atoms from four different this compound ligands and two oxygen atoms from two cyanate ligands nih.gov. In another set of cadmium MOFs, the Cd(II) centers are connected by the bis(benzimidazole)butane and dicarboxylate ligands to form 2D layers nih.gov.

Ni(II) Complexes : A nickel(II) coordination polymer with 1,1′-(butane-1,4-diyl)diimidazole and cyclohexane-1,4-dicarboxylate shows a distorted octahedral coordination for the Ni(II) ion. Each nickel atom is coordinated by two nitrogen atoms from two different bis(imidazole) ligands and four oxygen atoms from two dicarboxylate ligands nih.gov.

Mn(II) Complexes : While specific examples of Mn(II) complexes with this compound are less common in the searched literature, studies on Mn(II) coordination polymers with other bis(imidazole) ligands suggest that octahedral coordination geometries are likely to be formed. For instance, a one-dimensional manganese(II) polymeric chain has been reported with 1,4-bis(diphenylphosphinoyl)butane, where the Mn(II) ion has an octahedral coordination geometry nih.gov.

Analysis of Diverse Coordination Geometries of Metal Centers within Frameworks

Several coordination polymers have been synthesized that showcase this diversity. For instance, in a cadmium(II) coordination polymer, the Cd(II) atom is located on an inversion center and exhibits a distorted octahedral coordination geometry. nih.gov It is coordinated to four nitrogen atoms from the imidazole units of four different bimb ligands in the equatorial plane and two nitrogen atoms from two cyanate anions in the axial positions. nih.gov Similarly, a different cadmium complex involving the co-ligand 2,4-dichlorophenoxyacetic acid also shows a distorted octahedral geometry, with the cadmium ion coordinated to four oxygen atoms from the carboxylate groups and two nitrogen atoms from two bimb molecules. researchgate.net

Copper(II) ions have been observed to adopt multiple coordination geometries within the same crystal structure. In one such case, two distinct coordination modes are present: one copper ion (Cu1) is in a planar square geometry, coordinated to two oxygen atoms and two nitrogen atoms from 2,4-dichlorophenoxyacetate (B1228070) and imidazole molecules, respectively. The second copper ion (Cu2) displays an octahedral coordination geometry, being coordinated with four oxygen atoms from the carboxylate and two nitrogen atoms from the imidazole ligands. researchgate.net

Cobalt(II) and Zinc(II) also form coordination polymers with distinct geometries. In two different complexes with Co(II), the metal centers are linked by bimb ligands to form one-dimensional chains or two-dimensional networks. tandfonline.com A Zinc(II) complex has been synthesized that results in a three-dimensional framework, showcasing the versatility of the bimb ligand in creating higher-dimensional structures. researchgate.netresearchgate.net The metal ions in mononuclear complexes of Zinc(II) and Iron(II) with a related imidazole-carboxylate ligand have been found to be six-coordinated, adopting a distorted octahedral geometry. mdpi.com

The conformation of the flexible bimb ligand itself, described by torsion angles, also plays a critical role. It can adopt gauche-gauche-anti, gauche-anti-gauche, and all-anti conformations, which influences the final structure, leading to the formation of features like 22-membered metallocycles or common (4, 4) networks. nih.govtandfonline.com

| Metal Ion | Coordination Geometry | Resulting Structure | Reference |

|---|---|---|---|

| Cadmium(II) | Distorted Octahedral | 2D (4,4) Network | nih.gov |

| Cadmium(II) | Distorted Octahedral | 1D Cage-like Chain | researchgate.net |

| Copper(II) | Square Planar & Octahedral | 1D Chain | researchgate.net |

| Cobalt(II) | Not specified | 1D Chain / 2D (4,4) Network | tandfonline.com |

| Zinc(II) | Not specified | 3D Interpenetrating Network | researchgate.netresearchgate.net |

| Iron(II) | Distorted Octahedral | Mononuclear Complex | mdpi.com |

Role of Metal Ions in Directing Supramolecular Isomerization

The choice of metal ion, along with its preferred coordination number and geometry, is a crucial factor in directing the final supramolecular architecture of coordination polymers. This, in combination with other factors like counter-anions and co-ligands, can lead to the formation of supramolecular isomers—compounds with the same chemical formula but different structural arrangements.

The influence of the components of a coordination polymer is evident in the comparison of two different cadmium(II) complexes. A complex synthesized with cyanate (NCO⁻) as the anion, [Cd(NCO)₂(bimb)₂]n, forms a two-dimensional (4,4) network. nih.gov In this structure, the bimb ligand adopts an all-anti conformation. In contrast, a similar complex synthesized with the thiocyanate (B1210189) (NCS⁻) anion, [Cd(NCS)₂(bimb)₂]n, results in a one-dimensional chain structure containing double bridging bimb ligands. nih.gov In the 1D chain, the bimb ligand exhibits a gauche-anti-gauche conformation. The seemingly small change from a cyanate to a thiocyanate anion leads to a significant difference in the dimensionality of the resulting framework, highlighting the subtle yet powerful role of anions in directing the supramolecular assembly. nih.gov

Similarly, the combination of different metal ions with various flexible dicarboxylate ligands and a related ligand, 1,4-bis(1H-benzimidazol-1-yl)butane (bbimb), demonstrates how the interplay of components directs the final structure. In one case, Cd(II) centers connected by bbimb and pimelate (B1236862) ligands generate a 2D sql layer structure. nih.gov In another, the use of sebacate ligands with Cd(II) and bbimb results in binuclear Cd₂ units that are linked into a different 2D hxl layer. nih.gov These examples underscore the principle that the metal ion, its counter-ion, and the specific co-ligands all play a key role in the self-assembly process, guiding the formation of specific isomers and network topologies.

| Metal Ion | Anion / Co-ligand | Ligand Conformation | Resulting Dimensionality | Reference |

|---|---|---|---|---|

| Cadmium(II) | Cyanate (NCO⁻) | all-anti | 2D Network | nih.gov |

| Cadmium(II) | Thiocyanate (NCS⁻) | gauche-anti-gauche | 1D Chain | nih.gov |

| Cadmium(II) | Pimelate | Not specified | 2D sql Layer | nih.gov |

| Cadmium(II) | Sebacate | Not specified | 2D hxl Layer | nih.gov |

Catalytic Applications

1,4-Di(1H-imidazol-1-yl)butane as an Organocatalyst

This compound, also known as [Bisim], has emerged as an effective, economical, and reusable imidazole-based organocatalyst. researchgate.netcyberleninka.ruresearchgate.net Its basic nature, attributed to the nitrogen atoms in the imidazole (B134444) rings, allows it to function as a catalyst in various organic reactions, often with high efficiency and under mild conditions. cyberleninka.ruresearchgate.net

Application in Multi-Component Organic Reactions

The structure of this compound, featuring multiple Lewis basic centers, makes it a suitable catalyst for multi-component reactions (MCRs). cyberleninka.ruresearchgate.net MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the essential parts of all starting materials. The use of [Bisim] in such reactions simplifies synthetic procedures and aligns with the principles of green chemistry by reducing steps and waste. cyberleninka.ruresearchgate.net Its catalytic activity has been successfully applied to the one-pot synthesis of various heterocyclic compounds. cyberleninka.ruresearchgate.net

Catalysis of Knoevenagel Condensation and Related Reaction Pathways

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is effectively catalyzed by this compound. researchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound (like malononitrile (B47326) or barbituric acid) with an aldehyde or ketone. researchgate.net [Bisim] acts as a basic catalyst, facilitating the deprotonation of the active methylene compound, which is a key step in the reaction mechanism. cyberleninka.ruresearchgate.net The method presents several advantages over traditional catalysts, including operational simplicity, short reaction times, and high yields. researchgate.netcyberleninka.ru

Acceleration of Arylidene Malononitrile Derivatives and 5-Arylidene Barbituric Acid Synthesis

Specific research has highlighted the role of this compound as a low-cost and non-toxic catalyst for the synthesis of arylidene malononitrile and 5-arylidene barbituric acid derivatives. researchgate.netcyberleninka.ruresearchgate.net These reactions benefit from excellent efficiency and straightforward operation. cyberleninka.ru For instance, the condensation of aromatic aldehydes with malononitrile or barbituric acid proceeds smoothly in the presence of a catalytic amount of [Bisim]. researchgate.netresearchgate.net

To optimize the synthesis of 5-arylidene barbituric acids, one study investigated the reaction between 4-chlorobenzaldehyde (B46862) and barbituric acid, analyzing the effects of temperature, solvent, and catalyst amount to determine the most effective conditions. researchgate.net

| Product Type | Reactants | Key Advantages of [Bisim] Catalyst |

|---|---|---|

| Arylidene Malononitrile Derivatives | Aromatic Aldehydes, Malononitrile | Excellent efficiency, Simple operation, Short reaction time, Low-cost, Non-toxic |

| 5-Arylidene Barbituric Acid Derivatives | Aromatic Aldehydes, Barbituric Acid |

Metal Complexes of this compound in Heterogeneous and Homogeneous Catalysis

The versatility of this compound extends to its use as a flexible N,N'-bidentate ligand in coordination chemistry. evitachem.com The two imidazole nitrogen atoms can coordinate with various metal ions, such as zinc(II) and copper(II), to form stable coordination polymers and metal-organic frameworks (MOFs). researchgate.net These metal complexes often exhibit significant catalytic activity, functioning as either homogeneous or heterogeneous catalysts depending on their solubility. evitachem.com The conformational flexibility of the butane (B89635) spacer allows for the formation of diverse structural topologies, which can influence the catalytic properties of the resulting material. evitachem.com

Catalytic Activity in Transfer Hydrogenation Reactions

Metal complexes incorporating imidazole-based ligands have shown promise in catalytic transfer hydrogenation reactions. evitachem.comyok.gov.tr For example, arene-ruthenium(II) complexes formed with bis(imidazol-1-yl)methane, a structurally similar ligand to this compound, have been investigated for their catalytic activity in transfer hydrogenation. evitachem.com This suggests that ruthenium or other transition metal complexes of this compound could also be effective catalysts for the reduction of substrates like ketones and imines, a critical process in organic synthesis. yok.gov.trresearchgate.net Cationic rhodium complexes with chiral imidazole-containing ligands have also been noted for their performance in the transfer hydrogenation of acetophenone. yok.gov.tr

Development of Recyclable Catalytic Systems

A significant advantage of using this compound and its metal complexes is their potential for recyclability. researchgate.netcyberleninka.ru As an organocatalyst, [Bisim] can be recovered after the reaction and reused multiple times without a significant drop in its catalytic activity. researchgate.netcyberleninka.ruresearchgate.net This has been demonstrated in the synthesis of arylidene malononitrile and barbituric acid derivatives.

When incorporated into heterogeneous catalysts, such as MOFs or immobilized ionic liquids on silica (B1680970) supports, the catalytic system's recyclability is further enhanced. acs.org For example, an immobilized oligomeric ionic liquid derived from this compound was used for the cycloaddition of CO2 with epoxides and could be reused for at least five runs without a considerable loss of efficiency. acs.org This reusability makes these catalytic systems more cost-effective and environmentally friendly. researchgate.netacs.org

| Catalyst System | Reaction | Recyclability | Reference |

|---|---|---|---|

| This compound [Bisim] | Synthesis of arylidene derivatives | Can be recycled and reused without significant reduction in catalytic activity. | researchgate.netcyberleninka.ru |

| Immobilized Ionic Liquid on Silica (derived from this compound) | Cycloaddition of CO2 with epoxides | Reusable for at least five runs without considerable change in yield. | acs.org |

Mechanistic Insights into Catalytic Processes

The catalytic activity of this compound is rooted in its distinct molecular structure, which features two imidazole rings connected by a flexible four-carbon aliphatic chain. This structure allows it to function effectively as an organocatalyst, primarily by leveraging its basic properties. researchgate.netcyberleninka.ru The mechanism of action generally involves its ability to act as a Lewis base, facilitating reactions by activating substrates. researchgate.netnih.gov

This compound is identified as an imidazole-based base compound that possesses multiple Lewis centers, which is crucial for its catalytic function. researchgate.netcyberleninka.ruresearchgate.netares.uz The Lewis basicity arises from the lone pair of electrons on the nitrogen atoms within the two imidazole rings. evitachem.com In catalytic processes, these nitrogen atoms can donate their lone pairs of electrons, thereby acting as Lewis bases. researchgate.netnih.govevitachem.com

This multi-center basicity allows the molecule to interact with and activate other reactants. For example, in condensation reactions, the catalyst can deprotonate an active methylene compound, generating a nucleophile that then attacks an aldehyde. Its role is similar to other Lewis base organocatalysts such as 4-(dimethylamino)pyridine or L-proline. researchgate.net The presence of two imidazole units connected by a flexible spacer enhances its effectiveness, potentially allowing for cooperative or bidentate interactions with substrates. evitachem.com This structural feature is a key aspect of its ability to accelerate various organic reactions. researchgate.netcyberleninka.ru

The efficiency and selectivity of catalytic processes employing this compound are influenced by several factors, including reaction conditions and the nature of the substrates.

Reaction Conditions:

Temperature: The thermal stability of the catalyst and its complexes is an important consideration. For related systems, reaction temperature has been shown to be a significant parameter influencing catalytic performance. researchgate.net

Solvent: The choice of solvent can impact reaction rates and yields. researchgate.net The use of green solvents like water or ethanol, or even solvent-free conditions, has proven effective in certain syntheses, aligning with green chemistry principles. researchgate.netresearchgate.netresearchgate.net

Catalyst and Substrate Structure:

Recyclability: A key measure of its efficiency is its ability to be recycled. Studies have shown that this compound can be reused over multiple cycles without a significant reduction in its catalytic performance. researchgate.netcyberleninka.ru

Reaction Time and Yield: As a catalyst, it has demonstrated high efficiency by promoting high product yields in short reaction times for various syntheses. researchgate.netcyberleninka.ruresearchgate.net

Ligand Flexibility: The conformational flexibility imparted by the four-carbon butane spacer allows the imidazole rings to orient themselves optimally to coordinate with other species, which is significant for its catalytic activity.

The table below presents research findings on the catalytic efficiency of this compound in specific reactions.

| Reaction Type | Substrates | Key Findings | Source(s) |

| Synthesis of Arylidene Compounds | Aryl aldehydes, Malononitrile | High yields with short reaction times. | , researchgate.net, cyberleninka.ru |

| Synthesis of Barbituric Acid Derivatives | Barbituric acid, Aldehydes | Excellent efficiency and reusability of the catalyst. | researchgate.net, cyberleninka.ru |

| Mechanosynthesis of N-methyl imines | N-methylamine hydrochloride, Aldehydes | Acted as a recyclable acid-scavenging agent under solvent-free conditions. | researchgate.net, researchgate.net |

Supramolecular Assemblies

Hydrogen Bonding Interactions in 1,4-Di(1H-imidazol-1-yl)butane Systems

Hydrogen bonds are a primary directional force in the assembly of supramolecular structures involving this compound. The nitrogen atoms of the imidazole (B134444) rings act as effective hydrogen bond acceptors, while other co-crystallizing molecules, such as water or polyols, can serve as hydrogen bond donors.

Characterization of O-H⋯O and O-H⋯N Hydrogen Bonds

In a co-crystal system composed of this compound, benzene-1,3,5-triol, and water, a network of intermolecular O-H⋯O and O-H⋯N hydrogen bonds is crucial for linking all molecular components. nih.gov X-ray crystallography reveals the specific geometries of these interactions, which collectively drive the formation of an infinite three-dimensional network. nih.gov The asymmetric unit of this structure contains one molecule of benzene-1,3,5-triol, two halves of two independent centrosymmetric this compound molecules, and one water molecule. nih.gov All five symmetry-independent 'active' hydrogen atoms in the crystal structure participate in these hydrogen bonds, demonstrating their fundamental role in the assembly. nih.gov

Below is a table detailing the geometry of the characterized hydrogen bonds in this system.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| O1-H1A···O2 | 0.82 | 1.86 | 2.677 (2) | 173 |

| O2-H2A···N1 | 0.82 | 1.93 | 2.744 (2) | 173 |

| O3-H3A···O1W | 0.82 | 1.83 | 2.646 (2) | 173 |

| O1W-H1W1···O1 | 0.85 | 1.94 | 2.788 (2) | 174 |

| O1W-H1W2···N3 | 0.85 | 1.98 | 2.825 (2) | 172 |

π-Stacking Interactions between Imidazole Rings in Supramolecular Architectures

The aromatic imidazole rings of this compound are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of supramolecular structures. nih.govrsc.orgvu.nl These interactions occur when the planar imidazole rings from adjacent molecules align in a parallel or near-parallel fashion.

In the crystal structure of a salt, 3,3′-(Butane-1,4-diyl)diimidazole-1,1′-diium bis(triiodide), notable π-π stacking interactions are observed between the imidazolium (B1220033) cations. nih.govnih.gov These interactions, in conjunction with hydrogen bonds, link all components into a three-dimensional network. nih.govnih.gov The electron-rich nature of the imidazole ring enhances its ability to participate in these versatile non-covalent interactions. nih.gov

| Interaction Type | Interplanar Distance (Å) |

| π-π stacking (cation 1) | 3.575 |

| π-π stacking (cation 2) | 3.528 |

Formation of Three-Dimensional Supramolecular Networks

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions enables this compound to form robust three-dimensional (3D) supramolecular networks.

Different forces can drive the assembly of these networks:

In a co-crystal with benzene-1,3,5-triol and water, the network is primarily sustained by intermolecular O—H⋯O and O—H⋯N hydrogen bonds. nih.gov

In a salt with triiodide anions, the 3D network is built from a combination of N—H⋯I and C—H⋯I hydrogen bonds, supplemented by significant π–π stacking interactions. nih.gov

When coordinated with metal ions like Zn(II), this compound acts as a flexible linker, forming coordination polymers with diverse topologies, including 2D wavy networks and complex 3D 8-fold interpenetrating frameworks. nih.govsemanticscholar.org

The flexibility of the butane (B89635) chain allows the imidazole rings to orient themselves to satisfy the geometric requirements of the metal centers and co-ligands, leading to a wide variety of network architectures. researchgate.net

Self-Assembly of Co-crystals and Cocrystals Involving this compound

Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, held together by non-covalent interactions. researchgate.net The process of co-crystallization is a powerful tool in crystal engineering to modify the physicochemical properties of solids. nih.gov

A notable example is the self-assembly of a co-crystal from this compound, m-trihydroxybenzene (benzene-1,3,5-triol), and water from a methanol (B129727) solution. nih.gov In this structure, the components are linked into a 3D supramolecular network by O—H⋯O and O—H⋯N hydrogen bonds, demonstrating a clear case of molecular recognition and self-assembly. nih.gov The formation of such multi-component crystals highlights the utility of this compound as a versatile building block in designing new solid-state materials.

Supramolecular Isomerization Phenomena in Related Coordination Networks

Supramolecular isomerism occurs when identical molecular components assemble into different crystalline structures or network topologies under varied conditions. This phenomenon is particularly prevalent in coordination networks built from flexible ligands like this compound.

In a series of eight coordination polymers synthesized with Zn(II) ions, this compound (abbreviated as dimb), and various dicarboxylates, a remarkable diversity of network topologies was observed. nih.govsemanticscholar.org Although the basic components are similar, the resulting structures include:

2D wavy 4⁴-sql networks. nih.govsemanticscholar.org

A 2D 6³-hcb network. nih.govsemanticscholar.org

A 3D 8-fold interpenetrating ThSi₂ network. nih.govsemanticscholar.org

A 4-connected noninterpenetrating cds network. nih.govsemanticscholar.org

This structural diversity demonstrates that the conformation of the flexible butane linker and the specific geometry of the dicarboxylate co-ligands have a profound influence on the final supramolecular architecture. nih.govsemanticscholar.org The ability to form these different supramolecular isomers underscores the dynamic and adaptable nature of coordination networks based on this compound.

Materials Science Applications

Photoluminescence Properties of 1,4-Di(1H-imidazol-1-yl)butane-based Materials

The photoluminescent behavior of materials incorporating this compound is primarily observed in the context of metal-organic frameworks (MOFs) and coordination polymers. In these structures, the compound acts as a flexible N-donor ligand that connects metal centers, and the resulting framework's luminescent properties are studied.

Research into the solid-state luminescence of materials based on this compound and its derivatives has focused on coordination polymers with various metal ions. These materials often exhibit fluorescence, with emission peaks influenced by the specific metal and other co-ligands present in the structure. For instance, coordination polymers constructed from the related ligand 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene have shown strong fluorescence emission peaks. A Zinc(II)-based polymer exhibited an emission peak at 442 nm when excited at 350 nm. Similarly, a Nickel(II) coordination polymer with the same ligand showed a strong emission at 442 nm upon excitation at 340 nm. These emissions are generally attributed to intraligand charge-transfer transitions.

While solid-state emissions have been characterized, specific quantum yield data for materials based solely on this compound are not extensively reported in the available literature.

Detailed studies on the temperature dependence of the photoluminescence for materials synthesized with this compound are not prominently featured in the reviewed research.

Sensor Applications in Chemical Detection

This compound has been successfully utilized as a key component in the development of electrochemical sensors for specific metal ions. Its ability to act as a selective ionophore has been leveraged in fabricating ion-selective electrodes (ISEs).

An important application of this compound is its use as an ionophore in the construction of potentiometric ion-selective electrodes. These sensors are designed for the convenient and cost-effective analysis of specific ions in solutions. The compound's molecular structure allows it to selectively complex with certain metal ions, which is the fundamental principle behind its function in these devices. Research has demonstrated its suitability for developing novel sensing devices for trivalent lanthanide ions, such as Thulium(III). researchgate.netelectrochemsci.org

A novel Thulium(III) (Tm³⁺) membrane sensor was fabricated using this compound (identified in studies as BYI) as the sensing material. researchgate.netdoi.org The sensor is based on a polyvinyl chloride (PVC) polymeric membrane. The optimal performance of the sensor was achieved through careful optimization of the membrane composition. The ideal formulation was found by testing various ratios of the ionophore, PVC matrix, an anionic additive, and a solvent mediator. The best response was obtained from a membrane with the composition detailed in the table below. electrochemsci.org

Table 1: Optimized Composition of the Thulium(III) PVC Membrane Sensor

| Component | Function | Percentage by Weight (%) |

|---|---|---|

| This compound (BYI) | Ionophore | 2% |

| Polyvinyl Chloride (PVC) | Membrane Matrix | 30% |

| Sodium Tetraphenylborate (NaTPB) | Anionic Additive | 2% |

The fabricated Thulium(III) membrane sensor demonstrated high selectivity and sensitivity. doi.org It showed a satisfactory selectivity behavior over a wide range of other ions, including alkaline, alkaline earth, transition, and heavy metal ions. researchgate.net The sensor exhibits a Nernstian response, which describes the ideal behavior of an ion-selective electrode where the potential changes predictably with the ion concentration. doi.org The key performance characteristics of the sensor are summarized in the following table. researchgate.netelectrochemsci.org

Table 2: Performance Characteristics of the Thulium(III) Ion-Selective Electrode

| Characteristic | Value |

|---|---|

| Linear Concentration Range | 1.0 × 10⁻⁶ to 1.0 × 10⁻² mol L⁻¹ |

| Nernstian Slope | 20.4 ± 0.3 mV per decade |

| Detection Limit | 6.4 × 10⁻⁷ mol L⁻¹ |

| Response Time | < 10 seconds |

| Operational pH Range | 3.4 – 8.6 |

The sensor's potential was stable within the specified pH range of 3.4 to 8.6. electrochemsci.org Its fast response time of less than 10 seconds and a functional lifetime of approximately two months make it a practical tool for various analytical applications, such as the determination of fluoride (B91410) ions in commercial mouthwash preparations through potentiometric titration. researchgate.netelectrochemsci.org

Advanced Functional Materials Development

The versatile coordination behavior of this compound, also known as 1,4-bis(imidazol-1-yl)butane (bib), makes it a valuable ligand in the development of advanced functional materials. Its flexibility and ability to bridge metal centers lead to the formation of diverse coordination polymers and metal-organic frameworks (MOFs) with potential applications in electronics and environmental remediation.

Potential Applications in Electronic Materials

Research has demonstrated the luminescent behaviors of several coordination polymers synthesized with this compound and various metal ions, particularly those with d¹⁰ electron configurations like Zn(II) and Cd(II). For instance, a zinc(II) coordination polymer incorporating 1,4-bis(1H-imidazol-1-yl)butane and itaconic acid displays a diamondoid topology and exhibits photoluminescence. researchgate.net Similarly, a cadmium(II) coordination polymer with 1,4-bis(1H-imidazol-1-yl)butane and 5-aminoisophthalic acid forms a 3D five-connected net and also shows photoluminescent properties. researchgate.net The study of these materials is crucial for the development of new chemical sensors, electroluminescent displays, and other photochemistry applications. mdpi.com

| Compound | Metal Ion | Co-ligand | Emission Maximum (nm) | Excitation Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | Phenylacetic acid | 442 | 350 | mdpi.com |

| [Zn₂(IA)₂(bbi)₂] | Zn(II) | Itaconic acid | Not specified | Not specified | researchgate.net |

| [Cd(AlP)(bbi)₀.₅]·H₂O | Cd(II) | 5-Aminoisophthalic acid | Not specified | Not specified | researchgate.net |

| [Zn(PDC)(bbi)] | Zn(II) | Pyridine-2,3-dicarboxylic acid | Not specified | Not specified | researchgate.net |

| [Cd(PDC)(bbi)]·2H₂O | Cd(II) | Pyridine-2,3-dicarboxylic acid | Not specified | Not specified | researchgate.net |

Exploration of Gas Storage and Separation within MOFs Incorporating the Ligand

Metal-organic frameworks (MOFs) are a class of porous materials with high potential for gas storage and separation due to their large surface areas and tunable pore structures. The use of flexible ligands like this compound in the synthesis of MOFs can lead to structures with interesting gas sorption properties. The flexibility of the ligand can allow for framework dynamics, such as breathing or gate-opening effects, which can be advantageous for selective gas capture.

Studies on MOFs constructed with imidazole-based ligands have indicated their potential for selective gas adsorption. For example, a MOF containing the similar ligand 1,4-di(1H-imidazol-4-yl)benzene has been shown to selectively adsorb CO₂ over N₂. rsc.org This suggests that MOFs incorporating this compound could also exhibit selective gas adsorption properties, which is a critical requirement for applications such as carbon capture from flue gas or natural gas purification. The separation mechanism in such MOFs can be based on the differences in the affinity of gas molecules with the framework walls (physisorption) or on size exclusion due to the specific pore dimensions of the material. sciepub.com Research in this area is focused on synthesizing new MOFs with this ligand and characterizing their gas uptake capacities for gases like CO₂, H₂, and CH₄, as well as their selectivity for separating gas mixtures.

Thermal Stability and Desolvation Studies of Coordination Polymers

The thermal stability of coordination polymers is a critical factor for their practical applications, as it determines the temperature range in which they can be utilized without decomposition. Studies on coordination polymers containing this compound often involve thermal analysis techniques to understand their behavior upon heating.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques used to investigate the thermal stability and phase transitions of coordination polymers. TGA measures the change in mass of a sample as a function of temperature, providing information about desolvation and decomposition processes. DSC measures the heat flow to or from a sample as it is heated, revealing information about phase transitions, such as melting and crystallization.

For coordination polymers synthesized with this compound, TGA curves typically show initial weight loss corresponding to the removal of guest or coordinated solvent molecules (desolvation), followed by one or more steps of weight loss at higher temperatures corresponding to the decomposition of the organic ligands and the collapse of the framework. For example, in a study of five new coordination polymers including those with Co(II) and Cd(II), thermogravimetric analysis was used to characterize their thermal stability. researchgate.net The final residue after decomposition is often a stable metal oxide.

| Compound | Initial Decomposition Temperature (°C) | Final Residue | Reference |

|---|---|---|---|

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | 158 | ZnO | mdpi.com |

| [Co₂(bbi)₂(SO₄)₂] | Not specified | Not specified | researchgate.net |

| [Cd(PDC)(bbi)]·2H₂O | Not specified | Not specified | researchgate.net |

Determination of Desolvation Activation Energies and Thermal Decomposition Pathways

The study of thermal decomposition pathways provides insight into the mechanism of degradation of coordination polymers. The decomposition often proceeds in a stepwise manner, with the removal of different organic components at different temperatures. The final products of thermal decomposition in an air or oxygen atmosphere are typically the corresponding metal oxides.

The kinetics of the desolvation process can be investigated by analyzing TGA data at different heating rates. From this analysis, the activation energy for the removal of solvent molecules can be determined. This parameter is important for understanding the strength of the interaction between the solvent molecules and the coordination framework. While specific studies detailing the desolvation activation energies for coordination polymers of this compound are an area of ongoing research, the general methodology involves applying kinetic models to the TGA data. The thermal decomposition of a cobalt(II) coordination polymer with 1,4-bis(imidazol)-butane and D-camphoric acid, for instance, has been studied, revealing the breakdown process of the framework.

Investigation of Potential Biological System Interactions

The imidazole (B134444) ring is a fundamental component of many biologically active molecules, including the amino acid histidine, histamine, and purines in DNA. This prevalence in natural products has made imidazole and its derivatives a focal point for the development of new therapeutic agents. The biological properties of imidazole compounds are diverse, with demonstrated activities including antibacterial, antimycobacterial, antifungal, anti-inflammatory, and antitumor effects.

Compounds containing two imidazole rings linked by an alkyl chain, such as this compound, are known as bis(imidazole) derivatives. These molecules have attracted interest for their potential to interact with biological targets. For instance, this compound has been utilized as a precursor in the synthesis of novel imidazole derivatives that have subsequently been evaluated for their biological activities. While comprehensive studies on the direct biological system interactions of this compound are not extensively documented, the known bioactivity of its derivatives suggests its potential as a pharmacologically active scaffold.

Antimicrobial Activities of Imidazole Derivatives and their Relevance

The imidazole moiety is a cornerstone in the development of antimicrobial agents. researchgate.net The structural features of imidazole derivatives allow them to interfere with essential microbial processes, leading to the inhibition of growth or cell death. mdpi.com The relevance of these compounds is underscored by the increasing prevalence of antimicrobial resistance, which necessitates the discovery of novel therapeutic agents.

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of imidazole have shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain novel imidazole derivatives have been synthesized and evaluated for their antimicrobial properties against pathogenic strains like Escherichia coli and Staphylococcus aureus. researchgate.net

While specific data for this compound is limited, a study on bis-imidazolium ionic liquids, which share a similar core structure, demonstrated notable antimicrobial activity. The in vitro activity of these compounds was assessed against several bacterial species, including S. aureus and E. coli. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Organism | MIC (μg/mL) |

|---|---|---|

| Bis-imidazolium ionic liquid (3a) | S. aureus | 62.5 |

| Bis-imidazolium ionic liquid (3a) | E. coli | 125 |

| Bis-imidazolium ionic liquid (3b) | S. aureus | 31.25 |

| Bis-imidazolium ionic liquid (3b) | E. coli | 62.5 |

| Bis-imidazolium ionic liquid (3c) | S. aureus | 15.62 |

| Bis-imidazolium ionic liquid (3c) | E. coli | 31.25 |

Antifungal Properties (e.g., Candida albicans)

The imidazole nucleus is famously a part of many commercially available antifungal drugs, such as ketoconazole and clotrimazole (B1669251). researchgate.net These drugs function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. The investigation of novel imidazole derivatives for antifungal activity is an active area of research.

Studies on bis-imidazole derivatives have also explored their efficacy against fungal pathogens like Candida albicans. In the same study of bis-imidazolium ionic liquids, their antifungal properties were evaluated.

| Compound/Derivative | Organism | MIC (μg/mL) |

|---|---|---|

| Bis-imidazolium ionic liquid (3a) | C. albicans | 31.25 |

| Bis-imidazolium ionic liquid (3b) | C. albicans | 15.62 |

| Bis-imidazolium ionic liquid (3c) | C. albicans | 7.81 |

Antitubercular Activity Screening and Lead Compound Identification

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains highlights the urgent need for new antitubercular agents. Benzimidazole (B57391) derivatives, which are structurally related to imidazoles, have been a particular focus in the search for new treatments. nih.gov

In Vitro Efficacy against Mycobacterium tuberculosis

Identification and Optimization of Lead Compounds for Further Development

The identification of compounds with promising in vitro activity is the first step in the drug development pipeline. For antitubercular agents, lead compounds are those that demonstrate potent activity against M. tuberculosis with low toxicity to mammalian cells. Once a lead compound is identified, medicinal chemists work to optimize its structure to improve its efficacy, pharmacokinetic properties, and safety profile.

The benzimidazole derivative with an MIC of 2 μg/mL against M. tuberculosis serves as an example of a potential lead compound. nih.gov Further research would involve synthesizing analogues of this compound and evaluating them in more advanced preclinical models. Although this compound itself has not been identified as a lead antitubercular compound based on the available literature, its structural similarity to biologically active imidazole derivatives suggests that it could serve as a valuable building block for the synthesis of novel candidates for antitubercular drug discovery.

An in-depth examination of this compound's interactions within biological systems reveals a landscape of academic inquiry focused on its potential as a bioactive molecule. Research in this area primarily investigates its engagement with essential biomolecules and compares its activity to structurally similar compounds.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 1,4-di(1H-imidazol-1-yl)butane, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This optimized structure corresponds to the molecule's most stable conformation.

While specific DFT-optimized coordinates for this compound are not detailed in the available literature, experimental data from X-ray crystallography of its dihydrate form provides a benchmark for theoretical models. The crystal structure analysis reveals that the molecule crystallizes in the orthorhombic system with the Pbca space group researchgate.net. The molecule lies on a center of inversion, meaning the asymmetric unit contains only half of the parent molecule researchgate.net. Such experimental data is invaluable for validating the accuracy of computational methods, which would typically use a functional like B3LYP with a basis set such as 6-311G(d,p) to perform the optimization in the gas phase or with a solvent model bhu.ac.in. The resulting optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

Once the molecular geometry is optimized, DFT calculations can be used to predict its vibrational frequencies. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's fundamental vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra.

For the dihydrate of this compound, experimental investigation via FTIR has been performed researchgate.net. Theoretical frequency calculations would complement such data by providing a detailed assignment of each vibrational mode to specific molecular motions, such as C-H stretching, C-N stretching of the imidazole (B134444) ring, or the twisting and wagging of the butane (B89635) chain. Comparing the calculated spectrum with the experimental one allows for a thorough understanding of the molecule's spectroscopic signature.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to predict NMR chemical shifts nih.gov. This technique calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory mdpi.com.

Experimental ¹H and ¹³C NMR data for this compound have been reported researchgate.net. A corresponding theoretical study would involve optimizing the molecule's geometry and then performing GIAO calculations. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), significantly influences the accuracy of the predicted shifts nih.govmdpi.com. A strong correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts would validate the computed structure and provide a reliable assignment of the observed resonances nih.gov.

Analysis of Molecular Electrostatic Potentials and Frontier Molecular Orbitals

The electronic properties of this compound can be elucidated through the analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

The MEP is a three-dimensional map of the electrostatic potential around a molecule, which is useful for identifying regions that are prone to electrophilic and nucleophilic attack dergipark.org.trnih.gov. For this compound, the MEP would likely show negative potential (electron-rich regions) localized around the non-protonated nitrogen atoms of the imidazole rings, indicating these are the primary sites for coordination with metal ions and hydrogen bonding dergipark.org.tr. Positive potential (electron-poor regions) would be expected around the hydrogen atoms.

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be located primarily on the electron-rich imidazole rings, while the LUMO distribution would indicate the most likely regions to accept electrons.

Examination of Thermodynamic Properties and Solvent Effects (e.g., Onsager Model)

DFT calculations can be used to predict various thermodynamic properties, such as the heat of formation, entropy, and Gibbs free energy, by combining electronic energy calculations with statistical mechanics dnrcollege.org. These properties are crucial for understanding the stability of the molecule and the energetics of reactions in which it participates. Studies on similar compounds have shown that molecules with backbones rich in C-N and N-N bonds can possess high positive heats of formation researchgate.netdnrcollege.org.

The properties and behavior of molecules can be significantly influenced by their environment. Computational models can account for solvent effects, for instance, by using continuum models like the Onsager model or the more recent Polarizable Continuum Model (PCM) nih.gov. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. This is particularly important for accurately predicting NMR chemical shifts and conformational equilibria, as the presence of a solvent can stabilize certain conformers over others nih.gov.

Theoretical Studies on Coordination Modes and Ligand-Metal Interactions

This compound is recognized as a versatile and flexible ligand in the construction of coordination polymers and metal-organic frameworks (MOFs) nih.govresearchgate.net. The butane chain provides significant conformational flexibility, allowing the two imidazole rings to adopt various orientations to satisfy the geometric requirements of different metal centers researchgate.net.

Theoretical studies can model the different conformations (e.g., anti and gauche) of the butane linker to determine their relative energies and the energy barriers for interconversion. When acting as a bridging ligand, the molecule can adopt different conformations, influencing the final architecture of the coordination polymer. For example, in a cadmium complex, the ligand has been observed to adopt an all-anti conformation in its tetramethylene linker researchgate.net. Computational modeling of ligand-metal interactions can predict the most stable coordination geometries, binding energies, and the electronic structure of the resulting metal complexes. These theoretical insights are essential for the rational design of new functional materials with desired topologies and properties.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research into 1,4-Di(1H-imidazol-1-yl)butane is likely to focus on optimizing its synthesis and expanding its chemical diversity through derivatization. Current synthetic methods often involve the reaction of imidazole (B134444) with 1,4-dihalobutanes, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584), in the presence of a base. nih.govresearchgate.net One reported method involves reacting imidazole and NaOH in DMSO, followed by the addition of 1,4-dibromobutane, to yield the final product. nih.gov

The exploration of novel synthetic pathways could aim to improve efficiency, yield, and sustainability. This includes investigating greener solvents, alternative base systems, and catalyst-driven approaches to reduce reaction times and temperatures. Furthermore, mechanosynthesis, a solvent-free ball-milling process, has been demonstrated as a viable and ecologically beneficial method for related compounds, suggesting a promising avenue for the synthesis of this compound and its derivatives. researchgate.net

Derivatization strategies will be crucial for fine-tuning the compound's properties. This can involve:

Substitution on the imidazole rings: Introducing functional groups onto the imidazole rings can alter their electronic properties, coordination behavior, and biological activity.

Modification of the alkyl chain: Varying the length and rigidity of the linker between the imidazole units can influence the structural characteristics of resulting polymers and materials.

Quaternization of the nitrogen atoms: The synthesis of dicationic ionic liquids from this compound has been shown to create effective metal-free catalysts. nih.gov Further exploration in this area could lead to a wide range of ionic liquids with tailored properties.

Development of Advanced Functional Materials Based on this compound

The structure of this compound makes it an excellent candidate as an organic linker for the construction of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline coordination polymers formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov The flexibility of the butane (B89635) chain in this compound allows it to adopt various conformations, enabling the formation of diverse and complex MOF architectures. researchgate.net

Tailoring MOF Properties for Enhanced Performance in Specific Applications

The properties of MOFs constructed using this compound and its derivatives can be precisely tailored for specific applications. The choice of the metal center and modifications to the organic linker are key factors in this tuning process. Research has shown that MOFs incorporating this type of flexible ligand have potential applications in catalysis, adsorption, luminescence, and magnetism. researchgate.net

For instance, two new Cadmium(II) MOFs synthesized using a related linker, 1,4-bis(1H-benzimidazol-1-yl)butane, have demonstrated the ability to act as selective luminescent sensors for Fe³⁺ ions in aqueous solutions. nih.gov Future work will likely focus on systematically altering the metal-linker combination to optimize performance in areas such as:

Gas Storage and Separation: Modifying pore size and surface chemistry to enhance selectivity for gases like CO₂ or H₂.

Sensing: Designing MOFs with specific recognition sites for environmental pollutants, metal ions, or biomolecules.

Drug Delivery: Creating biocompatible MOFs that can encapsulate and release therapeutic agents in a controlled manner.

| Component Modified | Example Modification | Resulting Property/Application | Source |

|---|---|---|---|

| Metal Center | Zinc(II) | Formation of diverse structural topologies for potential use in catalysis and adsorption. | researchgate.net |

| Metal Center | Cadmium(II) | Creation of luminescent MOFs for selective sensing of Fe³⁺ ions. | nih.gov |

| Organic Linker | Using the derivative 1,4-bis(1H-benzimidazol-1-yl)butane. | Enhanced luminescence sensing capabilities. | nih.gov |

| Organic Linker | Flexibility of the butane chain. | Allows for a variety of architectures and topologies in the resulting MOFs. | researchgate.net |

Enhancing Catalytic Efficiency and Sustainability in Various Chemical Transformations

Beyond MOFs, this compound and its derivatives are promising platforms for developing novel catalysts. The imidazole moieties can act as N-heterocyclic carbene (NHC) precursors or as ligands for catalytically active metal centers.

Future research will likely pursue the development of more efficient and sustainable catalytic systems. Dicationic ionic liquids derived from this compound have been successfully used as metal-free catalysts for the ring-opening polymerization of ε-caprolactone. nih.gov This opens the door to designing a broader range of ionic liquid catalysts for various organic transformations. Additionally, the base compound itself has been used as an efficient promoter in the mechanosynthesis of N-methyl imines, where it acts as a recyclable acid-scavenging agent. researchgate.net This highlights its potential in green chemistry applications, promoting reactions under solvent-free conditions. researchgate.net

| Catalyst System | Chemical Transformation | Key Feature | Source |

|---|---|---|---|

| This compound | Mechanosynthesis of N-methyl imines | Acts as an efficient, recyclable promoter under solvent-free conditions. | researchgate.net |

| Dicationic ionic liquids derived from this compound | Ring-opening polymerization of ε-caprolactone | Functions as a metal-free organocatalyst. | nih.gov |

Deeper Mechanistic Understanding of Biological Interactions